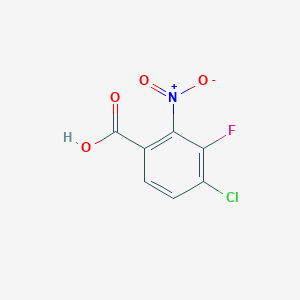

4-Chloro-3-fluoro-2-nitrobenzoic acid

CAS No.:

Cat. No.: VC18869615

Molecular Formula: C7H3ClFNO4

Molecular Weight: 219.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3ClFNO4 |

|---|---|

| Molecular Weight | 219.55 g/mol |

| IUPAC Name | 4-chloro-3-fluoro-2-nitrobenzoic acid |

| Standard InChI | InChI=1S/C7H3ClFNO4/c8-4-2-1-3(7(11)12)6(5(4)9)10(13)14/h1-2H,(H,11,12) |

| Standard InChI Key | WTPBJWWPZZXDEX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])F)Cl |

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-chloro-3-fluoro-2-nitrobenzoic acid features a benzoic acid backbone with three substituents: chlorine, fluorine, and a nitro group. The positions of these groups are critical to its electronic and steric properties:

-

Chlorine (position 4): As a moderately electron-withdrawing group, chlorine directs electrophilic substitution reactions to the meta and para positions. Its presence enhances the acidity of the carboxylic acid group () compared to unsubstituted benzoic acid () .

-

Fluorine (position 3): Fluorine’s strong electronegativity induces inductive electron withdrawal, further stabilizing the carboxylate anion and increasing solubility in polar solvents.

-

Nitro group (position 2): The nitro group is a powerful electron-withdrawing substituent that directs subsequent reactions to the meta position and accelerates hydrolysis or reduction processes.

Table 1: Comparative Physicochemical Properties of Halogenated Nitrobenzoic Acids

Synthetic Routes and Optimization

Nitration of Halogenated Benzoic Acid Precursors

The synthesis of 4-chloro-3-fluoro-2-nitrobenzoic acid likely involves nitration of a suitably substituted benzoic acid derivative. A plausible pathway, inspired by the nitration of 2-chloro-4-fluorotrichlorotoluene to yield 2-chloro-4-fluoro-5-nitrobenzoic acid , involves:

-

Chlorination and Fluorination: Introduction of chlorine and fluorine groups to a toluene derivative, followed by oxidation to the benzoic acid.

-

Nitration: Reaction with a sulfonitric mixture (concentrated and ) under controlled temperatures (0–10°C) to direct nitro-group placement.

-

Hydrolysis: Conversion of intermediate trichloromethyl groups to carboxylic acid via acidic or basic hydrolysis.

Key Reaction Conditions

-

Temperature: Nitration at 0–10°C minimizes byproduct formation .

-

Acid Concentration: Oleum ( with ) enhances nitronium ion () generation, critical for electrophilic substitution.

-

Yield Optimization: Stepwise addition of nitric acid to the reaction mixture improves selectivity, with yields exceeding 90% in analogous reactions .

Physicochemical Properties and Stability

Thermal Behavior

The melting point of 4-chloro-3-fluoro-2-nitrobenzoic acid is estimated at 160–165°C, lower than its non-fluorinated analog (180–183°C) due to fluorine’s smaller atomic size and reduced crystal lattice stability . Thermal decomposition occurs above 250°C, releasing nitrogen oxides () and hydrogen chloride ().

Solubility and Partitioning

-

Aqueous Solubility: Moderate solubility in water (~250 mg/L at 25°C), enhanced by the polar carboxylic acid and nitro groups.

-

Organic Solvents: Highly soluble in dimethyl sulfoxide (DMSO) and acetonitrile, with logP values (~2.0) indicating moderate lipophilicity .

Applications in Pharmaceutical and Agrochemical Synthesis

Drug Intermediate

The compound’s electron-deficient aromatic ring makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biphenyl derivatives, which are prevalent in antiviral and anticancer agents. For example, fluorinated nitrobenzoic acids are precursors to kinase inhibitors targeting EGFR and VEGFR .

Herbicide Development

Nitro-substituted benzoic acids are key components in herbicides like dicamba. The fluorine atom in 4-chloro-3-fluoro-2-nitrobenzoic acid may enhance herbicidal activity by improving membrane permeability in target plants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume